Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in the literature . The process involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions to yield derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide. Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gives new thiazole molecules .Molecular Structure Analysis
The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar thiazole derivatives include the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide, cyclization with thiourea, and further reaction with ethyl 2-cyano-3,3-bis(methylthio)acrylate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar thiazole derivatives have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research has explored various synthetic pathways and chemical transformations involving thiazole derivatives. For example, studies have detailed the synthesis of thiazolo[5,4-d]pyrimidines with potential molluscicidal properties, utilizing reagents such as ethyl chloroformate and DMF for ring closure and subsequent derivatization processes to produce compounds with specific biological activities (El-Bayouki & Basyouni, 1988). Furthermore, the preparation of thiazoles and selenazoles as antitumor and antifilarial agents highlights the versatility of thiazole-based compounds in synthesizing active biological agents (Kumar et al., 1993).
Biological Activities and Potential Applications
The research into thiazole derivatives extends into evaluating their biological activities, including antimitotic, antimicrobial, and antifilarial effects. For instance, certain thiazole derivatives have demonstrated significant activity against leukemia cells and in vivo antifilarial activity, indicating their potential as therapeutic agents (Kumar et al., 1993). Other studies have focused on the antimicrobial properties of thiazole-based compounds, showing effectiveness against various bacterial and fungal strains, suggesting their application in developing new antimicrobial agents (Youssef et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets and exhibit a wide range of activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the cyclooxygenases (cox-1, cox-2) enzymes, which play a crucial role in the inflammatory response .
Result of Action
Thiazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cox-1 and cox-2 enzymes .
Future Directions
Properties
IUPAC Name |
ethyl N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-21-15(20)18-14-17-11(9-23-14)8-13(19)16-10-5-4-6-12(7-10)22-2/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMQEPMVIHJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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